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Compound of Interest

Compound Name: 2-Propionamidobenzoic acid

Cat. No.: B090662 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2-
Propionamidobenzoic acid (also known as N-propionylanthranilic acid). Due to the limited

availability of published experimental spectra for this specific molecule, this guide presents a

detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. These predictions are grounded in the well-established principles of

spectroscopic analysis and are supported by comparative data from the closely related

analogue, 2-acetamidobenzoic acid.

This document also outlines detailed experimental protocols for acquiring NMR, IR, and MS

data, providing a practical framework for the characterization of 2-propionamidobenzoic acid
and similar molecules.

Predicted Spectral Data for 2-Propionamidobenzoic
Acid
The following tables summarize the predicted quantitative spectral data for 2-
propionamidobenzoic acid. These predictions are based on the known spectral

characteristics of its structural components and comparison with 2-acetamidobenzoic acid.

Table 1: Predicted ¹H NMR Spectral Data for 2-
Propionamidobenzoic Acid
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Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Predicted
Coupling
Constant (J,
Hz)

~11.5 - 12.0 Singlet 1H -COOH -

~9.0 - 9.5 Singlet (broad) 1H -NH- -

~8.1 - 8.3 Doublet 1H Ar-H ~8.0

~7.5 - 7.7 Triplet 1H Ar-H ~7.5

~7.1 - 7.3 Triplet 1H Ar-H ~7.5

~8.5 - 8.7 Doublet 1H Ar-H ~8.0

~2.4 - 2.6 Quartet 2H -CH₂- ~7.5

~1.2 - 1.4 Triplet 3H -CH₃ ~7.5

Table 2: Predicted ¹³C NMR Spectral Data for 2-
Propionamidobenzoic Acid
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
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Chemical Shift (δ, ppm) Assignment

~173 - 175 C=O (Amide)

~169 - 171 C=O (Carboxylic Acid)

~140 - 142 Ar-C (C-NH)

~134 - 136 Ar-CH

~131 - 133 Ar-C (C-COOH)

~122 - 124 Ar-CH

~120 - 122 Ar-CH

~115 - 117 Ar-CH

~30 - 32 -CH₂-

~9 - 11 -CH₃

Table 3: Predicted Infrared (IR) Spectral Data for 2-
Propionamidobenzoic Acid

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3300 - 2500 Broad O-H stretch (Carboxylic Acid)

~3250 - 3350 Medium N-H stretch (Amide)

~3000 - 3100 Medium Aromatic C-H stretch

~2850 - 2980 Medium Aliphatic C-H stretch

~1700 - 1725 Strong C=O stretch (Carboxylic Acid)

~1660 - 1680 Strong C=O stretch (Amide I)

~1580 - 1610 Medium C=C stretch (Aromatic)

~1520 - 1550 Medium N-H bend (Amide II)
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Table 4: Predicted Mass Spectrometry (MS) Data for 2-
Propionamidobenzoic Acid

m/z Relative Intensity Assignment

193 High [M]⁺ (Molecular Ion)

175 Medium [M - H₂O]⁺

137 High [M - C₂H₅CO]⁺

120 Medium [M - C₂H₅CONH]⁺

92 Medium [C₆H₄NH₂]⁺

57 High [C₂H₅CO]⁺

Comparative Spectral Data: 2-Acetamidobenzoic
Acid
For reference and comparison, the experimental spectral data for 2-acetamidobenzoic acid is

provided below.

Table 5: ¹H NMR Spectral Data for 2-Acetamidobenzoic
Acid
Solvent: DMSO-d₆
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

13.34 Singlet 1H -COOH

11.23 Singlet 1H -NH-

8.43 Doublet 1H Ar-H

7.97 Doublet 1H Ar-H

7.61 Triplet 1H Ar-H

7.17 Triplet 1H Ar-H

2.15 Singlet 3H -CH₃

Table 6: ¹³C NMR Spectral Data for 2-Acetamidobenzoic
Acid
Solvent: DMSO-d₆

Chemical Shift (δ, ppm) Assignment

169.3 C=O (Amide)

169.1 C=O (Carboxylic Acid)

140.9 Ar-C (C-NH)

134.1 Ar-CH

131.2 Ar-C (C-COOH)

122.9 Ar-CH

120.7 Ar-CH

116.5 Ar-CH

23.1 -CH₃
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Experimental Protocols
The following sections detail the generalized experimental procedures for obtaining the spectral

data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or

equivalent, is recommended.

Sample Preparation:

Weigh approximately 5-10 mg of the solid 2-propionamidobenzoic acid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing

the chemical shifts to 0.00 ppm.

Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: A range of approximately -2 to 14 ppm is typically sufficient.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
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Number of Scans: 1024 scans or more may be necessary due to the low natural abundance

of ¹³C.

Relaxation Delay (d1): 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: A range of approximately 0 to 200 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum manually or automatically.

Perform baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Analyze the splitting patterns and coupling constants in the ¹H NMR spectrum.

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the

molecular structure.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for this analysis.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Record a background spectrum of the empty ATR crystal.

Place a small amount of the solid 2-propionamidobenzoic acid sample directly onto the

ATR crystal.
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Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Acquire the IR spectrum.

Data Acquisition and Analysis:

Spectral Range: Typically 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹ is generally sufficient.

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Identify the characteristic absorption bands and assign them to the corresponding functional

groups in the molecule.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Ionization (EI).

Sample Preparation (for ESI-MS):

Prepare a dilute solution of the 2-propionamidobenzoic acid sample (approximately 1

µg/mL to 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may

be added to the solvent to promote ionization, depending on the desired ion polarity (positive

or negative ion mode).

Data Acquisition (ESI-MS):

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid

chromatography (LC) system.

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 50-500).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b090662?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The instrument will detect the molecular ion ([M+H]⁺ or [M-H]⁻) and any fragment ions that

are formed.

Data Analysis:

Identify the molecular ion peak to confirm the molecular weight of the compound.

Analyze the fragmentation pattern to gain structural information. The fragmentation can be

induced in the ion source or through tandem mass spectrometry (MS/MS) experiments.

Visualizing the Spectroscopic Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the

spectroscopic analysis of 2-propionamidobenzoic acid.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2-Propionamidobenzoic acid.

2-Propionamidobenzoic Acid
in Magnetic Field

Nuclear Spin
Excitation

 absorbs energy

Radiofrequency
Pulse

Relaxation
 emits energy Free Induction

Decay (FID)
Fourier

Transform
NMR Spectrum

(Chemical Shift, Coupling)

Click to download full resolution via product page

Caption: Logical pathway from molecule to NMR spectrum.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Propionamidobenzoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b090662#2-propionamidobenzoic-acid-spectral-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

